molecular formula C22H16N2O2 B13822611 2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl- CAS No. 28567-85-3

2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl-

Cat. No.: B13822611
CAS No.: 28567-85-3
M. Wt: 340.4 g/mol
InChI Key: QYVNXRCFSSNQMR-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl- is a heterocyclic organic compound It is characterized by a pyrimidinone core substituted with phenoxy and diphenyl groups

Preparation Methods

The synthesis of 2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenoxy and diphenyl-substituted precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or diphenyl groups, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl- can be compared with other similar compounds, such as:

The uniqueness of 2(1H)-Pyrimidinone, 5-phenoxy-4,6-diphenyl- lies in its specific substitution pattern and the resulting chemical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

28567-85-3

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

5-phenoxy-4,6-diphenyl-1H-pyrimidin-2-one

InChI

InChI=1S/C22H16N2O2/c25-22-23-19(16-10-4-1-5-11-16)21(26-18-14-8-3-9-15-18)20(24-22)17-12-6-2-7-13-17/h1-15H,(H,23,24,25)

InChI Key

QYVNXRCFSSNQMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=O)N2)C3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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